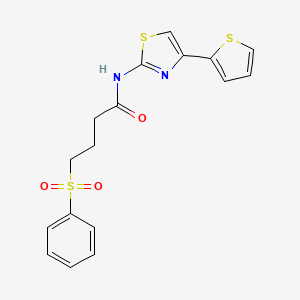

4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c20-16(9-5-11-25(21,22)13-6-2-1-3-7-13)19-17-18-14(12-24-17)15-8-4-10-23-15/h1-4,6-8,10,12H,5,9,11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWLIBFPJEDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene and phenylsulfonyl groups. The final step involves the formation of the butanamide linkage.

Thiazole Ring Formation: This can be achieved through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

Introduction of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

Phenylsulfonyl Group Addition: This step typically involves the sulfonylation of the phenyl ring using a sulfonyl chloride reagent in the presence of a base such as pyridine.

Formation of Butanamide Linkage: The final step involves the amidation reaction, where the thiazole derivative is reacted with a butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

Reduction: Sulfide derivatives of the phenylsulfonyl group.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group can interact with active sites of enzymes, while the thiophene and thiazole rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiproliferative Activity and Kinase Inhibition

Compounds with thiophene-thiazole scaffolds demonstrate potent anticancer activity. For example:

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits an IC50 of 10.25 μM against MCF7 breast cancer cells, threefold more potent than doxorubicin. This activity is attributed to inhibition of tyrosine kinase ATP-binding sites .

- Co(II) Complexes of N-(Thiazol-2-yl)benzenesulfonamides : Fluorescent Co(II) derivatives show enhanced anticancer activity compared to free ligands, likely due to improved cellular uptake and redox modulation .

Key Structural Determinants :

- The phenylsulfonyl group in compound 26 and the target molecule enhances target affinity by interacting with hydrophobic pockets in kinases.

- Thiophene-thiazole conjugation stabilizes planar conformations, facilitating DNA intercalation or enzyme active-site binding .

Substituent Effects

- Phenylsulfonyl vs. Trifluoromethylphenyl (Compound 17) : The trifluoromethyl group in Compound 17 increases lipophilicity and metabolic stability, whereas phenylsulfonyl improves solubility and hydrogen bonding .

- Methylsulfonyl Derivatives (e.g., 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(Thiazol-2-yl)Butanamide): Methyl substitution reduces steric hindrance but may decrease target specificity compared to the unsubstituted phenylsulfonyl group .

Biological Activity

4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide is a synthetic compound that integrates a phenylsulfonyl group with thiophene and thiazole moieties. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C17H16N2O3S3

- Molecular Weight : 392.5 g/mol

- CAS Number : 922957-36-6

The biological activity of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit enzymes or receptors involved in various disease pathways. The precise mechanism can vary depending on the target, which may include:

- Enzyme Inhibition : The compound may inhibit metalloproteases or other enzymes critical in tumor progression or bacterial infections.

- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) could influence signaling pathways related to inflammation or cancer.

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented below:

Case Studies and Research Findings

- Anticancer Potential : A study demonstrated that 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide significantly inhibited the growth of various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase.

- Antimicrobial Activity : Research indicated that this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.

- Anti-inflammatory Effects : In vitro studies revealed that the compound effectively lowered levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions:

- Formation of the thiazole ring through reaction with thiourea derivatives.

- Introduction of the thiophene ring via cross-coupling reactions.

- Sulfonation using sulfonyl chlorides.

- Final acetamide formation through acylation.

Q & A

Basic: How to optimize the synthesis of 4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide to improve yield and purity?

Answer:

The synthesis involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonylation and amidation. Key strategies include:

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance intermediate stability .

- Temperature control : Maintain 60–80°C during sulfonylation to minimize side reactions .

- Catalysts : Employ triethylamine as a base to facilitate nucleophilic substitution .

- Purification : Use flash chromatography or recrystallization (e.g., from acetone/water mixtures) for final isolation .

Yield improvements (>60%) are achieved by optimizing stoichiometric ratios of sulfonyl chlorides and thiazole precursors .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the integration of aromatic protons (δ 7.2–8.1 ppm for thiophene and phenyl groups) and the butanamide backbone (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 465.59 for C₂₄H₂₃N₃O₃S₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:

Discrepancies often arise from:

- Substituent effects : Minor structural variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter target affinity .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times impact IC₅₀ values .

Methodological solutions :- Standardize assays using validated cell models (e.g., NIH/3T3 for cytotoxicity) .

- Perform dose-response curves with triplicate replicates to reduce variability .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for enhancing bioactivity?

Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to enhance enzyme inhibition .

- Molecular docking : Use AutoDock Vina to predict interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase .

- Bioisosteric replacement : Replace thiophene with furan to assess solubility-bioactivity trade-offs .

Basic: What are the recommended in vitro assays for initial biological screening?

Answer:

- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL reported for analogs) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values of 10–50 µM in thiazole derivatives) .

- Enzyme inhibition : Fluorometric assays for COX-2 or HDACs, with IC₅₀ comparison to reference inhibitors (e.g., Celecoxib) .

Advanced: How to determine the compound's interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor binding .

- Molecular dynamics simulations : Analyze stability of ligand-target complexes over 100-ns trajectories using GROMACS .

Basic: What are common solubility challenges and how to address them?

Answer:

- Low aqueous solubility : Due to hydrophobic thiophene and phenyl groups (<10 µg/mL in PBS) .

- Solutions :

- Use co-solvents (e.g., 10% DMSO in saline) for in vitro assays .

- Synthesize phosphate prodrugs to enhance bioavailability .

Advanced: How to design stability studies under physiological conditions?

Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours .

- Analytical methods : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Temperature stress : Store at 40°C/75% RH for 4 weeks to assess solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.